1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol
Overview
Description
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Propargylic alcohols, such as 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, are pivotal in the synthesis of complex molecules due to their reactivity. For instance, they have been utilized in the preparation of γ-substituted vinylidene, chroman-2-ylidene, and hexahydrochromen-2-ylidene derivatives through reactions with ruthenium allenylidene/alkenylcarbyne complexes (Bustelo et al., 2007). Additionally, these alcohols serve as precursors in the synthesis of 1,2,3-triazole-pyrazole hybrids with antimicrobial properties, showcasing their role in creating biologically active compounds (Pervaram et al., 2017).
Enantioselective Synthesis
The enantioselective synthesis of homopropargyl alcohols is another significant application, with lipase-catalyzed approaches providing a method for preparing enantiomerically enriched alcohols. This technique highlights the importance of propargylic alcohols in asymmetric synthesis, contributing to the production of chiral molecules with high enantiomeric excess (Borowiecki & Dranka, 2019).
Materials Science
In materials science, the specific functionalities of propargylic alcohols enable the development of novel materials. For example, they have been used in the synthesis of palladacycles, which act as catalysts in various chemical transformations. This showcases their versatility not only in organic synthesis but also in the creation of catalysts for industrial applications (Lauer et al., 2016).
Mechanism of Action
Mode of Action
It is known that propargyl groups can react with azide compounds in copper-catalyzed azide-alkyne click chemistry to form a triazole linkage . This suggests that 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s potential to form triazole linkages suggests it may influence pathways involving azide compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
1-(3-prop-2-ynoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h1,4-6,8-9,12H,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLJMVVTKIIUES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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